
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a synthetic organic compound that belongs to the class of diazetidines These compounds are characterized by a four-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. One possible route could involve the formation of the diazetidine ring through cyclization reactions, followed by the introduction of phenyl and methyl groups via substitution reactions. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other diazetidines with different substituents or related nitrogen-containing heterocycles. Examples could be:
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-one
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-thione
Uniqueness
The uniqueness of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics.
Eigenschaften
CAS-Nummer |
13896-20-3 |
|---|---|
Molekularformel |
C35H31N3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C35H31N3/c1-26-14-20-31(21-15-26)36-34-35(29-10-6-4-7-11-29,30-12-8-5-9-13-30)38(33-24-18-28(3)19-25-33)37(34)32-22-16-27(2)17-23-32/h4-25H,1-3H3 |
InChI-Schlüssel |
LEVKXTSWSYNGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


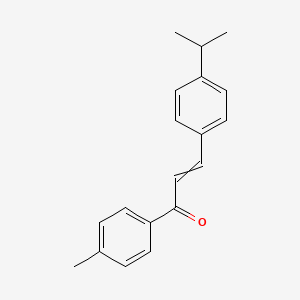
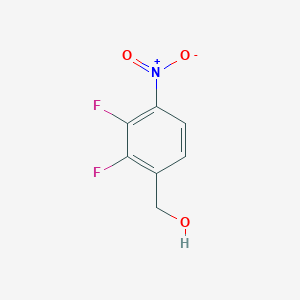

![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

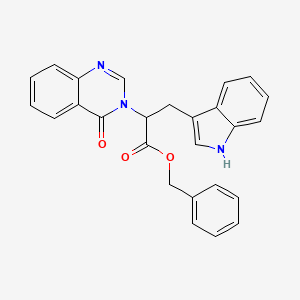
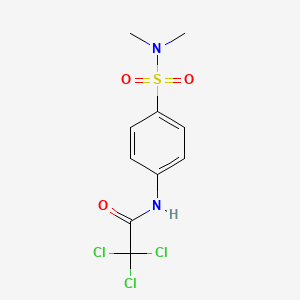
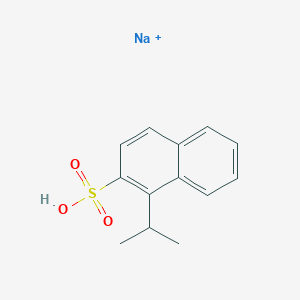

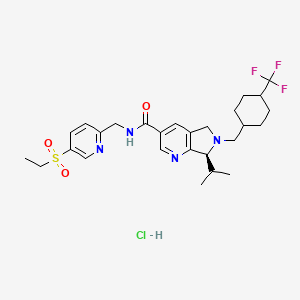
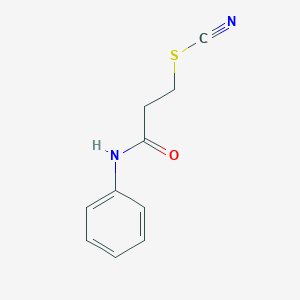
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

